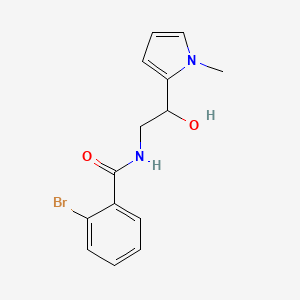

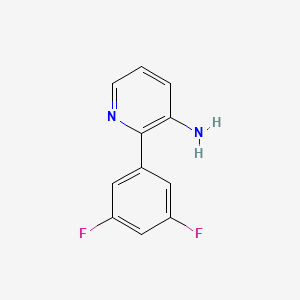

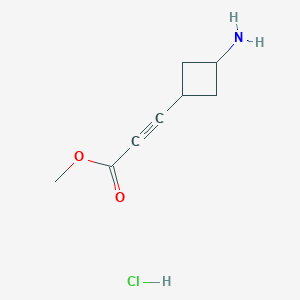

2-(3,5-Diflrorophenyl)-pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3,5-Diflrorophenyl)-pyridin-3-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the research on related pyridine derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often requires multiple steps. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors, involves a scalable and practical five-step process starting from 2,2-difluoroacetic anhydride . Similarly, the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine involves a 'one-pot' procedure, indicating a possible approach for synthesizing related compounds . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and biological activity. For example, the crystal structure and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine provide insights into its supramolecular characteristics, such as π–π stacking and hydrogen bonding . These structural features are important for understanding the behavior of "this compound" in various environments.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. The nitrophenyl derivatives of pyrrole 2,5-diamides, for example, exhibit deprotonation in the presence of fluoride, leading to a color change . Additionally, palladium complexes with pyridine-based ligands can initiate chemoselective alkene hydrocarboxylation . These reactions highlight the reactivity of pyridine derivatives and could be relevant to the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents, such as difluoromethyl groups, can affect the compound's polarity, boiling point, and solubility . The electronic properties of the ligands, as seen in palladium complexes, also play a role in their reactivity and potential applications in catalysis . These properties are essential for predicting the behavior of "this compound" in different chemical contexts.

Scientific Research Applications

Catalytic Reactions and Coupling Processes

Palladium-Catalyzed CN Coupling

2,6-Bis(diphenylphosphino)pyridine, a related compound, has been used in palladium-catalyzed CN coupling reactions, showcasing its efficiency in various aryl halides coupling with anilines, N-heterocyclic aromatic amines, and cyclic secondary amines (Nadri, Rafiee, Jamali, & Joshaghani, 2014).

Nickel-Catalyzed α-Arylation

A study describes the use of 2-(polyfluorophenyl) pyridine in nickel-catalyzed α-arylation of zinc enolates, demonstrating its utility in synthesizing fluorinated α-aryl carboxylic acids and α-aryl amides, important intermediates for drug discovery (Yu, Wang, Yao, Shen, & Lu, 2014).

Synthesis of Polyazamacrocycles

The palladium-catalyzed amination of 3,5-dihalopyridines, including compounds structurally similar to 2-(3,5-Diflrorophenyl)-pyridin-3-amine, has been explored for synthesizing new pyridine-containing macrocycles (Averin, Ulanovskaya, Fedotenko, Borisenko, Serebryakova, & Beletskaya, 2005).

Luminescent Properties and Coordination Complexes

Phosphorescent Platinum Complexes

The reaction of pyridine-based compounds with platinum has been studied, leading to the formation of C*N∧N-coordinated platinum complexes with unique geometric and luminescent properties (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).

Silver(I) Coordination Complexes

Flexible unsymmetrical bis(pyridyl) ligands, which are structurally related to the compound , have been used to form silver(I) coordination complexes, demonstrating diverse structural forms and luminescent properties (Zhang, Deng, Huo, Zhao, & Gao, 2013).

Synthesis and Characterization of Derivatives

- Synthesis of Pyridine Derivatives: Studies have focused on synthesizing a variety of pyridine derivatives, including this compound, for applications in organic synthesis and materials science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Other Applications

- Chemiluminescent Analysis: Related pyridine-based compounds have been developed for use in chemiluminescent analysis, offering sensitive detection methods in analytical chemistry (Mann & Grayeski, 1987).

Mechanism of Action

Target of Action

The primary target of 2-(3,5-Diflrorophenyl)-pyridin-3-amine is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

It is known to interact with fgfr1 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Given its interaction with fgfr1, it is likely to impact pathways downstream of this receptor . FGFR1 is known to play a role in several signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways, which regulate various cellular processes .

Result of Action

Given its interaction with FGFR1, it may influence cellular processes regulated by this receptor, such as cell proliferation, differentiation, and migration .

Safety and Hazards

properties

IUPAC Name |

2-(3,5-difluorophenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-8-4-7(5-9(13)6-8)11-10(14)2-1-3-15-11/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHJCVZLVFDKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)

![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)

![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)

![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)